molecular formula C13H13NO2 B12344729 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one

Cat. No.: B12344729
M. Wt: 215.25 g/mol
InChI Key: CISGDMAISVQRCV-UHFFFAOYSA-N
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Description

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic chemistry, medicinal chemistry, and materials science. This particular compound is characterized by the presence of a methoxy group at the 6th position and a ketone group at the 3rd position of the carbazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the reaction of 6-methoxyindole with cyclohexanone in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the carbazole ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-ol.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s structural similarity to other bioactive carbazoles suggests potential therapeutic applications. It may be investigated for its effects on various diseases, including cancer and neurological disorders.

    Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
  • 6-methoxy-1,2,3,4-tetrahydro-isoquinoline

Uniqueness

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is unique due to its specific substitution pattern and functional groups. The presence of a methoxy group at the 6th position and a ketone group at the 3rd position distinguishes it from other carbazole derivatives. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

6-methoxy-1,2,4,9-tetrahydrocarbazol-3-one

InChI

InChI=1S/C13H13NO2/c1-16-9-3-5-13-11(7-9)10-6-8(15)2-4-12(10)14-13/h3,5,7,14H,2,4,6H2,1H3

InChI Key

CISGDMAISVQRCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC(=O)CC3

Origin of Product

United States

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